MPP hydrochloride
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Overview
Description
MPP hydrochloride, also known as methyl-piperidino-pyrazole hydrochloride, is a potent and selective estrogen receptor modulator. It is primarily used in scientific research to study estrogen receptor functions and related pathways. This compound is known for its ability to induce apoptosis in certain cancer cell lines and reverse the positive effects of beta-estradiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPP hydrochloride typically involves the reaction of a methyl-pyrazole-triol with piperidine and subsequent hydrochloride salt formationThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and other organic solvents. The final product is often purified using recrystallization techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
MPP hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrazole ring.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
MPP hydrochloride is widely used in scientific research due to its selective estrogen receptor modulation properties. Some key applications include:
Chemistry: Studying the interaction of estrogen receptors with various ligands.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications in treating estrogen receptor-related diseases, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mechanism of Action
MPP hydrochloride exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha. This binding inhibits the receptor’s activity, leading to a decrease in estrogen-mediated cellular responses. The compound’s mechanism involves blocking the receptor’s ability to interact with coactivators, thereby preventing the transcription of estrogen-responsive genes .
Comparison with Similar Compounds
Similar Compounds
MPP dihydrochloride: Another selective estrogen receptor modulator with similar properties.
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
MPP hydrochloride is unique due to its high selectivity for estrogen receptor alpha and its ability to induce apoptosis in specific cancer cell lines. This makes it a valuable tool in research focused on estrogen receptor functions and related therapeutic applications .
Properties
Molecular Formula |
C29H32ClN3O3 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H |
InChI Key |
NUFZYMONJXOTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.